molecular formula C12H9NO B6496592 (Z)-N-acenaphthen-1-ylidene-hydroxylamine CAS No. 5088-53-9

(Z)-N-acenaphthen-1-ylidene-hydroxylamine

Cat. No.: B6496592
CAS No.: 5088-53-9
M. Wt: 183.21 g/mol
InChI Key: YBYBQPOXHIHVOX-QBFSEMIESA-N
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Description

(Z)-N-acenaphthen-1-ylidene-hydroxylamine is an organic compound characterized by the presence of an acenaphthene moiety linked to a hydroxylamine group through a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-acenaphthen-1-ylidene-hydroxylamine typically involves the reaction of acenaphthenequinone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which subsequently undergoes tautomerization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-acenaphthen-1-ylidene-hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

(Z)-N-acenaphthen-1-ylidene-hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-acenaphthen-1-ylidene-hydroxylamine: The non-Z isomer of the compound.

    Acenaphthenequinone: The precursor used in the synthesis of (Z)-N-acenaphthen-1-ylidene-hydroxylamine.

    Hydroxylamine derivatives: Compounds with similar functional groups but different structural frameworks.

Uniqueness

This compound is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of organic synthesis and biochemical studies.

Properties

IUPAC Name

(NZ)-N-(2H-acenaphthylen-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,14H,7H2/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYBQPOXHIHVOX-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)C1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C2=CC=CC3=C2C(=CC=C3)/C1=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80421113
Record name N-Acenaphthylen-1(2H)-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5088-53-9
Record name NSC31682
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acenaphthylen-1(2H)-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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